molecular formula C22H23BrN2O4 B301620 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B301620
M. Wt: 459.3 g/mol
InChI Key: WBLSOSAQWPYUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of chromene derivatives and has been found to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the inhibition of various cellular pathways, such as the PI3K/Akt and MAPK/ERK pathways. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects, such as the inhibition of cell proliferation, induction of cell cycle arrest, and suppression of tumor growth. It has also been found to reduce the production of inflammatory cytokines and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potent biological activity, which makes it a suitable candidate for drug development. However, the compound's complex synthesis process and low solubility can be a limitation for its use in some experimental settings.

Future Directions

There are several future directions for research on 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One of the areas of interest is the development of analogs with improved solubility and potency. Additionally, the compound's potential use in combination therapy and its effects on the immune system are areas of future research. The compound's potential use in the treatment of other diseases, such as neurodegenerative diseases, is also an area of interest. Overall, the compound's potent biological activity and potential therapeutic applications make it an exciting area of research in drug development.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that includes the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with allylamine, followed by cyclization with dimedone and further reaction with malononitrile. The final product is obtained after purification by column chromatography.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in the treatment of viral infections, such as HIV and hepatitis C. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C22H23BrN2O4

Molecular Weight

459.3 g/mol

IUPAC Name

2-amino-4-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H23BrN2O4/c1-5-6-28-20-14(23)7-12(8-16(20)27-4)18-13(11-24)21(25)29-17-10-22(2,3)9-15(26)19(17)18/h5,7-8,18H,1,6,9-10,25H2,2-4H3

InChI Key

WBLSOSAQWPYUKC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)Br)OCC=C)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)Br)OCC=C)OC)C(=O)C1)C

Origin of Product

United States

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